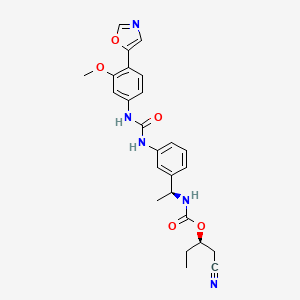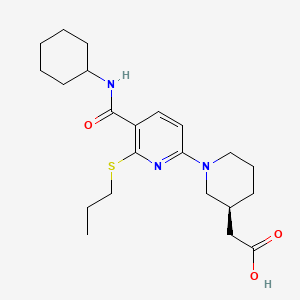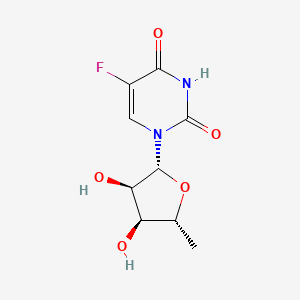
Lurtotecan
Übersicht
Beschreibung
Lurtotecan is a semi-synthetic analog of camptothecin, a cytotoxic plant alkaloid derived from Camptotheca acuminata. It is known for its antineoplastic activity, which means it is used to inhibit the growth of tumors.
Vorbereitungsmethoden
Lurtotecan wird durch eine Reihe von chemischen Reaktionen synthetisiert, bei denen Camptothecin als Ausgangsmaterial verwendet wird. Die Synthese umfasst mehrere wichtige Schritte:
Heck-Reaktion: Diese Reaktion wird zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet.
Mitsunobu-Reaktion: Diese Reaktion wird zur Umwandlung von Alkoholen in Ester oder Ether verwendet.
Kaliumosmatkatalyse: Dies wird für die Dihydroxylierung von Alkenen verwendet.
Sharpless-Asymmetrische Dihydroxylierung: Diese Reaktion führt in stereoselektiver Weise Hydroxylgruppen ein.
Swern-Oxidation: Diese Reaktion wird verwendet, um primäre und sekundäre Alkohole zu Aldehyden bzw. Ketonen zu oxidieren.
Analyse Chemischer Reaktionen
Lurtotecan durchläuft verschiedene Arten von chemischen Reaktionen:
Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um reduzierte Formen zu erhalten.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere am Piperazino-Rest.
Photodegradation: This compound ist lichtempfindlich und kann zu 7-Methyl-10,11-Ethylendioxy-20(S)-Camptothecin (MEC) abgebaut werden, das zytotoxischer als this compound ist.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Lichteinwirkung bei der Photodegradation. Zu den Hauptprodukten, die bei diesen Reaktionen entstehen, gehören verschiedene oxidierte, reduzierte und substituierte Derivate von this compound .
Wissenschaftliche Forschungsanwendungen
Lurtotecan hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung zur Untersuchung der Synthese und Reaktionen von Camptothecin-Analoga verwendet.
Biologie: this compound wird verwendet, um die Mechanismen der DNA-Topoisomerase-I-Hemmung und die daraus resultierenden Auswirkungen auf die DNA-Replikation und -Transkription zu untersuchen.
Medizin: Es wurde auf sein Potenzial zur Behandlung verschiedener Krebsarten untersucht, darunter Eierstockkrebs, Lungenkrebs und Darmkrebs. .
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der DNA-Topoisomerase I, eines Enzyms, das während der Replikation und Transkription torsionsgespannte DNA entspannt. This compound stabilisiert den spaltbaren Komplex, der von der Topoisomerase I und der DNA gebildet wird, und verhindert so die Re-Ligierung der DNA-Stränge. Dies führt zur Ansammlung von DNA-Brüchen, Hemmung der DNA-Replikation und letztendlich zum Zelltod. This compound hemmt auch die RNA-Synthese, die Multi-Ubiquitinierung und den Abbau der Topoisomerase I sowie die Chromatin-Reorganisation .
Wirkmechanismus
Lurtotecan exerts its effects by inhibiting DNA topoisomerase I, an enzyme that relaxes torsionally strained DNA during replication and transcription. This compound stabilizes the cleavable complex formed by topoisomerase I and DNA, preventing the religation of the DNA strands. This leads to the accumulation of DNA breaks, inhibition of DNA replication, and ultimately, cell death. This compound also inhibits RNA synthesis, multi-ubiquitination, and degradation of topoisomerase I, as well as chromatin reorganization .
Vergleich Mit ähnlichen Verbindungen
Lurtotecan ähnelt anderen Camptothecin-Analoga wie Topotecan und Irinotecan. Es hat jedoch einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:
Topotecan: Wie this compound hemmt Topotecan die DNA-Topoisomerase I.
Irinotecan: Irinotecan ist ein weiteres Camptothecin-Analogon, das die DNA-Topoisomerase I hemmt. Es wird zur Behandlung von Darmkrebs eingesetzt.
Zu anderen ähnlichen Verbindungen gehören Camptothecin selbst und seine verschiedenen Derivate, die die gleiche Grundstruktur aus fünf Ringen und den gleichen Wirkmechanismus aufweisen .
Eigenschaften
IUPAC Name |
(18S)-18-ethyl-18-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]-6,9,20-trioxa-13,24-diazahexacyclo[12.11.0.03,12.05,10.015,24.017,22]pentacosa-1,3,5(10),11,13,15,17(22)-heptaene-19,23-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O6/c1-3-28(35)20-11-22-25-18(14-32(22)26(33)19(20)15-38-27(28)34)17(13-31-6-4-30(2)5-7-31)16-10-23-24(12-21(16)29-25)37-9-8-36-23/h10-12,35H,3-9,13-15H2,1-2H3/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFGKBWWUQOIOU-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164422 | |
| Record name | Lurtotecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149882-10-0 | |
| Record name | Lurtotecan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149882-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lurtotecan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149882100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lurtotecan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12222 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lurtotecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LURTOTECAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J1L80T08I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4,5-Bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate](/img/structure/B1684389.png)


![(5E)-5-[2-[(1E,3E)-5-hydroxy-5-[1-(3-phenylprop-2-ynyl)cyclobutyl]penta-1,3-dienyl]cyclohexylidene]pentanoic acid](/img/structure/B1684394.png)
![butyl 1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B1684395.png)



![ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1684402.png)

